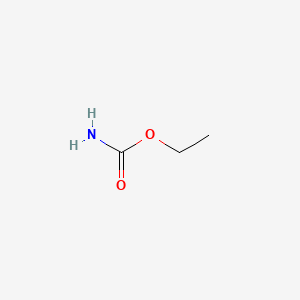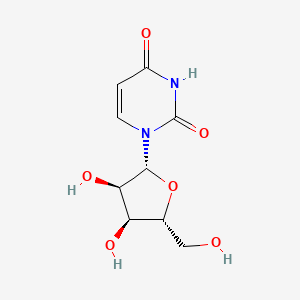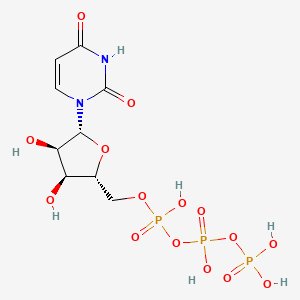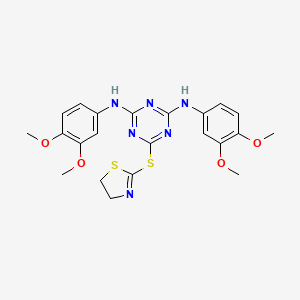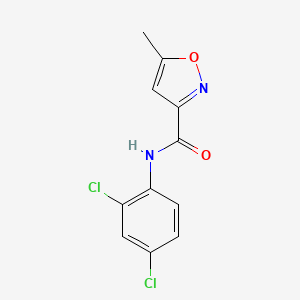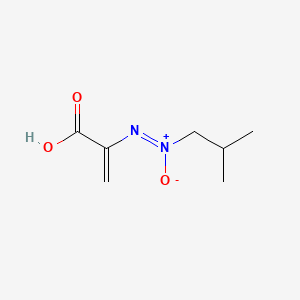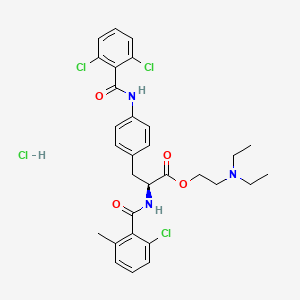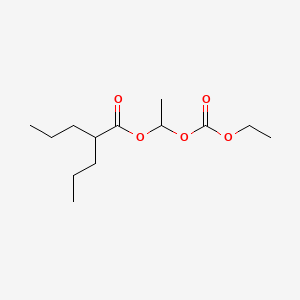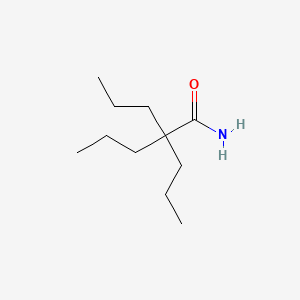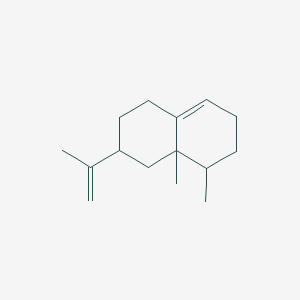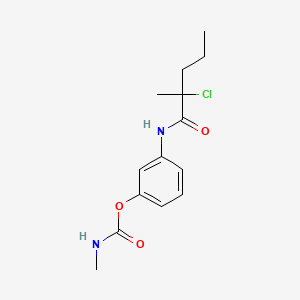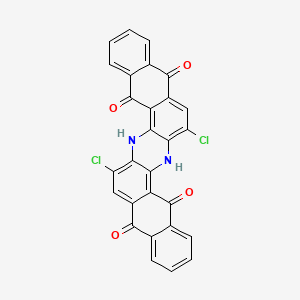
Vat blue 6
描述
Vat Blue 6: , also known as Blue K, is a vat dye primarily used in textile dyeing processes. Vat dyes are a class of dyes that are insoluble in water and require a reduction process to become soluble. This compound is known for its excellent color fastness properties, making it a popular choice for dyeing cotton and other cellulosic fibers .
准备方法
Synthetic Routes and Reaction Conditions: : Vat Blue 6 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The process typically involves the fusion of 2-aminoanthraquinone with caustic potash to obtain the colorant . The dye is then reduced to its leuco form using a reducing agent such as sodium dithionite (sodium hydrosulfite) in an alkaline solution .
Industrial Production Methods: : In industrial settings, this compound is produced by dissolving the dye in a vat using caustic soda and sodium hydrosulfite. The dye is then applied to the textile fibers, and subsequent oxidation restores the dye to its insoluble form, resulting in a vibrant and durable color .
化学反应分析
Types of Reactions: : Vat Blue 6 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form using sodium hydrosulfite in an alkaline solution.
Oxidation: The leuco form is oxidized back to the insoluble dye form upon exposure to air.
Substitution: Various substituents can be introduced to modify the dye’s properties.
Common Reagents and Conditions
Reducing Agent: Sodium hydrosulfite (sodium dithionite)
Alkaline Solution: Caustic soda (sodium hydroxide)
Oxidizing Agent: Atmospheric oxygen
Major Products Formed
Leuco Form: Soluble form of the dye used for dyeing
Insoluble Dye: Final product after oxidation, providing the desired color on the textile fibers.
科学研究应用
Vat Blue 6 has several scientific research applications, including:
作用机制
The mechanism of action of Vat Blue 6 involves its reduction to the leuco form, which is soluble in water and can penetrate the textile fibers. Once inside the fibers, the leuco form is oxidized back to the insoluble dye form, resulting in a strong and durable color. The molecular targets and pathways involved include the interaction of the dye with the cellulose fibers and the redox reactions that facilitate the dyeing process .
相似化合物的比较
Vat Blue 6 is part of the anthraquinone-based vat dyes, which are known for their excellent color fastness properties. Similar compounds include:
Vat Blue 1 (Indigo): Another popular vat dye with similar dyeing properties but different chemical structure.
Vat Blue 4: Shares similar fastness properties but differs in its molecular structure and dyeing behavior.
Vat Blue 14: Known for its unique shade and application properties.
This compound stands out due to its specific shade and excellent fastness properties, making it a preferred choice for certain textile applications .
属性
IUPAC Name |
15,30-dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H12Cl2N2O4/c29-17-9-15-19(27(35)13-7-3-1-5-11(13)25(15)33)23-21(17)32-24-20-16(10-18(30)22(24)31-23)26(34)12-6-2-4-8-14(12)28(20)36/h1-10,31-32H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCDBQWJXSAYIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C4C(=C3C2=O)NC5=C(C=C6C(=C5N4)C(=O)C7=CC=CC=C7C6=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H12Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044532 | |
| Record name | D&C Blue No. 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
| Record name | Vat Blue 6 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7715 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
ANTHRAQUINONES EXTREMELY INSOL IN WATER & INSOL IN COMMON SOLVENTS /PIGMENTS/ | |
| Record name | VAT BLUE 6 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2933 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
130-20-1, 39456-82-1, 57284-96-5 | |
| Record name | Blue K | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vat Blue 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VAT BLUE 6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,9,14,18-Anthrazinetetrone, 7,16-dichloro-6,15-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D&C Blue No. 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,16-dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,9,14,18-Anthrazinetetrone, 7,16-dichloro-6,15-dihydro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7,16-Dichloroindanthrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D&C BLUE NO. 9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBL2KQB85Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VAT BLUE 6 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2933 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Vat Blue 6 suitable for camouflage applications, particularly in the near-infrared (NIR) region?
A1: this compound possesses a molecular structure that enables it to absorb and reflect light in a manner similar to green leaves, particularly in the NIR region []. This property makes it valuable for camouflage applications, as it allows fabrics dyed with this compound to blend with foliage and become less detectable in both the visible and NIR spectrum.
Q2: How does the concentration of this compound affect its camouflage properties?
A2: Research indicates that the camouflage effectiveness of this compound is influenced by its concentration []. Specifically, a concentration of 0.85% on weight of fiber (owf) and 1.2% owf was found to exhibit a reflectance curve closely resembling that of green leaves, outperforming other concentrations and dyes like C.I. Vat Yellow 2 and C.I. Vat Red 13.
Q3: Can this compound be combined with other dyes to achieve specific camouflage shades?
A3: Yes, this compound can be mixed with other vat dyes, such as C.I. Vat Red 13, to create specific shades for camouflage purposes []. Studies have successfully used these dyes to achieve standard shades like NATO and forest green on cotton fabrics. These mixtures retained their camouflage properties in both the visible and NIR regions.
Q4: How does dyeing cotton fabrics with this compound impact the adsorption of antibacterial agents like silver and copper particles?
A4: Dyeing cotton fabrics with this compound enhances the adsorption of silver and copper particles, which are commonly used as antibacterial agents []. This suggests that this compound can be incorporated into textile treatments to enhance their antibacterial properties. The mechanism behind this improved adsorption might be related to changes in the fabric's surface properties induced by the dye.
Q5: What are the advantages of using this compound in the formulation of environment-friendly dyes?
A5: this compound forms a key component in environment-friendly blue vat dye formulations []. This is largely due to its ability to achieve high diffusivity and dispersing stability in suspension form, minimizing the need for harsh chemicals and processes typically associated with traditional dye production. These formulations often incorporate multiple dispersing agents alongside this compound to achieve these desirable properties.
Q6: How does the chemical structure of vat dyes like this compound affect their dyeing properties on different fabrics?
A7: The chemical structure of this compound and similar vat dyes significantly impacts their dyeing characteristics on various fabrics []. For instance, vat dyes containing -NHCO- and -NH- groups, while offering vibrant colors, can undergo hydrolysis and overreduction, particularly on polyester fabrics at high temperatures. This highlights the importance of carefully selecting vat dyes and optimizing dyeing conditions based on the target fabric and desired outcome.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


